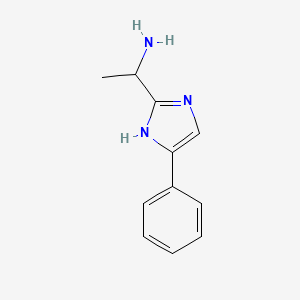

1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Phenyl-1H-imidazol-2-yl)-ethylamine is a compound belonging to the imidazole family, characterized by its unique structure that includes a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

The synthesis of 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine typically involves the reaction of 4-phenyl-1H-imidazole with ethylamine under specific conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(4-Phenyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of 1-(4-phenyl-1H-imidazol-2-yl)ethanamine. For instance, novel imidazole derivatives have been synthesized and evaluated for their pro-apoptotic activity against various cancer cell lines. One derivative demonstrated outstanding antiproliferative activity against A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) cells, showing IC50 values significantly lower than conventional chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX). The selectivity index indicated that normal cells exhibited a tolerance to these compounds that was 23–46 times higher than that of tumor cells, suggesting a favorable therapeutic window for cancer treatment .

Gastrointestinal Disorders

This compound serves as an intermediate in the synthesis of eluxadoline, a drug used to treat diarrhea-predominant irritable bowel syndrome (IBS-D). Eluxadoline functions as a mixed opioid receptor modulator, exhibiting both agonistic and antagonistic properties at different opioid receptors. This dual action helps alleviate symptoms associated with IBS-D by modulating intestinal motility and secretion .

Case Study 1: Antitumor Efficacy

In a study focusing on the synthesis of imidazole derivatives, compound 4f was identified as a potent antitumor agent. It induced apoptosis in HeLa cells by increasing the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels. The mechanism involved the activation of mitochondrial pathways leading to cell death, highlighting the potential of such compounds in targeted cancer therapies .

Case Study 2: Clinical Application in IBS-D

Eluxadoline's development involved extensive clinical trials demonstrating its efficacy in managing IBS-D symptoms. A Phase II clinical study showed that patients treated with eluxadoline experienced statistically significant improvements compared to placebo groups. The compound's ability to act selectively on opioid receptors makes it a valuable therapeutic option for patients suffering from this condition .

Summary Table of Applications

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Antitumor Activity | Apoptosis inducer | Exhibited superior efficacy over standard drugs |

| Gastrointestinal Disorders | Intermediate for eluxadoline synthesis | Effective in treating IBS-D with significant efficacy |

Mecanismo De Acción

The mechanism of action of 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, leading to more potent biological effects .

Comparación Con Compuestos Similares

1-(4-Phenyl-1H-imidazol-2-yl)ethanamine can be compared with other imidazole derivatives such as:

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate: This compound has a similar imidazole core but with different substituents, leading to varied biological activities.

N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl) benzamide: Another derivative with distinct structural features, used as a kinesin spindle protein inhibitor for cancer treatment.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting biological activities.

Actividad Biológica

1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, also known as phenyl-imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a phenyl group attached to an imidazole ring, which is significant for its biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

1. Enzyme Inhibition

Recent studies highlight the compound's role as an inhibitor of Indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in immune suppression and cancer progression. Research indicates that modifications to the imidazole ring can enhance binding affinity and potency against IDO. For instance, specific analogs demonstrated a ten-fold increase in potency compared to the parent compound .

Table 1: Potency of 4-Phenyl-Imidazole Derivatives Against IDO

| Compound | Binding Affinity (Ki) | Improvement Factor |

|---|---|---|

| 4-PI | 100 µM | - |

| Compound 1 | 10 µM | 10x |

| Compound 17 | 5 µM | 20x |

2. Anticancer Activity

The anticancer properties of this compound derivatives have been explored through various studies. The compound exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays revealed that certain derivatives led to cell cycle arrest and induced apoptosis at lower concentrations .

Case Study: Cytotoxicity Against MCF-7 Cells

A study demonstrated that derivatives of this compound caused a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 20 µM .

3. Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has also been investigated. Compounds derived from this compound showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated comparable efficacy to standard antibiotics .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 40 |

The mechanism by which these compounds exert their biological effects involves multiple pathways:

- Enzyme Binding: Compounds interact with the active site of IDO, preventing substrate access and inhibiting its activity.

- Cellular Uptake: The lipophilic nature of these compounds facilitates their absorption into cells, where they can interfere with cellular processes.

Propiedades

IUPAC Name |

1-(5-phenyl-1H-imidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFMQMXJXWTGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.